2-Cyclohexyl-2-fluoropropan-1-amine

Overview

Description

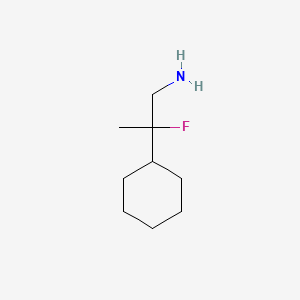

2-Cyclohexyl-2-fluoropropan-1-amine is a fluorinated aliphatic amine characterized by a cyclohexyl group attached to the second carbon of a propane backbone, with a fluorine atom and a primary amine group on the same carbon. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cyclohexyl group) and reduced basicity compared to non-fluorinated amines, as the electron-withdrawing fluorine atom decreases the amine’s ability to accept protons.

Mechanism of Action

Target of Action

“2-Cyclohexyl-2-fluoropropan-1-amine” is an amine, a class of compounds known to interact with various biological targets. Amines can act as bases, accepting protons and forming ammonium ions . They can also form hydrogen bonds, which allows them to interact with various biological molecules.

Mode of Action

The mode of action of amines can vary greatly depending on their structure and the environment. They can participate in a variety of chemical reactions, including nucleophilic substitutions .

Biochemical Pathways

Amines are involved in many biochemical pathways. For example, they can act as neurotransmitters, such as dopamine and serotonin, playing crucial roles in the nervous system .

Result of Action

The result of an amine’s action can vary greatly depending on its specific target and mode of action. For example, if an amine acts as a neurotransmitter, it can influence nerve signal transmission, affecting mood, sleep, and various other physiological processes .

Action Environment

The action of amines can be influenced by various environmental factors. For example, the pH of the environment can influence the protonation state of the amine, which can in turn influence its reactivity .

Biological Activity

2-Cyclohexyl-2-fluoropropan-1-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group and a fluorine atom attached to the propan-1-amine backbone. This unique structure contributes to its interactions with various biological targets.

Receptor Interaction:

Research indicates that this compound may interact with several receptors, including:

- Dopaminergic Receptors: The compound shows affinity for dopamine receptors, influencing neurotransmitter release and potentially affecting mood and behavior.

- Histaminergic Receptors: It has been observed to modulate histaminergic signaling, which is crucial in various physiological processes including immune response and neurotransmission.

Biochemical Pathways:

The compound is involved in multiple biochemical pathways. It affects neurotransmitter metabolism through interactions with enzymes like monoamine oxidase and catechol-O-methyltransferase, which play significant roles in the degradation of neurotransmitters.

Biological Activity

Cellular Effects:

In vitro studies have demonstrated that this compound can influence cell signaling pathways. Its effects on neuronal cells suggest potential neuroprotective properties, as it has been shown to promote cell survival under stress conditions.

Dosage Effects:

Animal model studies indicate that the biological effects of the compound vary with dosage. Lower doses tend to enhance neuroprotection without significant toxicity, while higher doses may lead to adverse effects.

Case Studies

-

Neuroprotective Effects:

A study involving neuronal cell lines showed that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions, indicating its potential as a neuroprotective agent. -

Behavioral Studies:

In behavioral assays using rodent models, administration of the compound led to improvements in anxiety-like behaviors, suggesting its efficacy in modulating mood disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Mood modulation | Improved anxiety-like behaviors in rodents | |

| Receptor interaction | Affinity for dopaminergic and histaminergic receptors |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Fluorinated Amines

- 1-Cycloheptyl-2-fluoro-2-methylpropan-1-amine (): This analog replaces the cyclohexyl group with a cycloheptyl ring, increasing steric bulk and lipophilicity. The larger cycloheptyl group may reduce conformational flexibility and hinder interactions with biological targets compared to the cyclohexyl variant. However, the additional methyl group at the fluorinated carbon could further stabilize the molecule against metabolic degradation. No direct data on solubility or biological activity are available, but the structural modifications highlight trade-offs between lipophilicity and steric accessibility .

Halogen-Substituted Amines

- N-(2-Chloroethyl)-N-methylpropan-2-amine (): This compound substitutes fluorine with chlorine and introduces a chloroethyl group. Chlorine’s lower electronegativity and greater polarizability compared to fluorine result in weaker electron-withdrawing effects, increasing the amine’s basicity. This difference underscores fluorine’s role in enhancing metabolic stability .

Aromatic vs. Aliphatic Fluorine Substitution

- 2-(Fluorophenyl)-2-(methylamino)cyclohexanone () and trans-2-(2,5-difluorophenyl)cyclopropan-1-amine (): These compounds feature aromatic fluorine substitution, which induces resonance and inductive effects distinct from the aliphatic fluorine in 2-cyclohexyl-2-fluoropropan-1-amine. Aromatic fluorine enhances electron-deficient character in aryl rings, influencing binding to receptors like serotonin or dopamine transporters. The cyclopropane ring in introduces strain, reducing stability compared to the cyclohexane-based target compound .

Table 1: Key Structural and Inferred Property Comparisons

| Compound | Substituents | Lipophilicity | Stability | Reactivity/Bioactivity |

|---|---|---|---|---|

| This compound | Cyclohexyl, aliphatic F | Moderate | High | Potential CNS penetration |

| 1-Cycloheptyl-2-fluoro-2-methylpropan-1-amine | Cycloheptyl, aliphatic F, methyl | High | Moderate | Steric hindrance may limit activity |

| N-(2-Chloroethyl)-N-methylpropan-2-amine | Chloroethyl | Moderate | Low (reactive) | Alkylation-driven cytotoxicity |

| trans-2-(2,5-Difluorophenyl)cyclopropan-1-amine | Aromatic F, cyclopropane | Low-Moderate | Low (strained) | Aromatic F enhances receptor binding |

Mechanistic and Functional Implications

- Lipophilicity and Bioavailability: The cyclohexyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., methyl) or strained rings (e.g., cyclopropane).

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism contrasts with chlorine’s reactivity, as seen in . This positions the target compound as a more stable candidate for prolonged pharmacological action.

Properties

IUPAC Name |

2-cyclohexyl-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FN/c1-9(10,7-11)8-5-3-2-4-6-8/h8H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPLSTFDQBIQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.